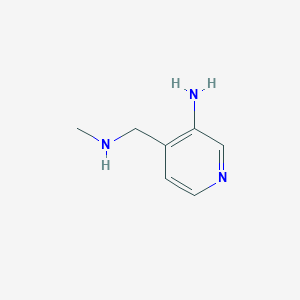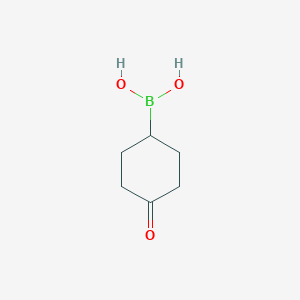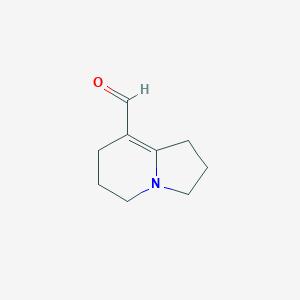
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is a nitrogen-containing heterocyclic compound. It is a derivative of indolizine, which is known for its biological and pharmacological properties. The compound has a unique structure that includes a hexahydroindolizine ring system with an aldehyde functional group at the 8th position. This structural feature makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indolizine derivatives.
Applications De Recherche Scientifique
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mécanisme D'action
The mechanism of action of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indolizine ring system may also interact with biological receptors, influencing various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine: The parent compound, known for its biological activity.
Indole: Another nitrogen-containing heterocycle with similar properties.
Pyridine: A simpler nitrogen-containing heterocycle.
Uniqueness
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is unique due to its specific ring structure and functional group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
868366-91-0 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1,2,3,5,6,7-hexahydroindolizine-8-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h7H,1-6H2 |
Clé InChI |
UDOIBOYGLYPRLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C2CCCN2C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


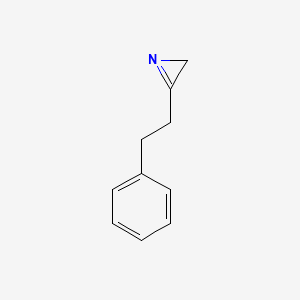
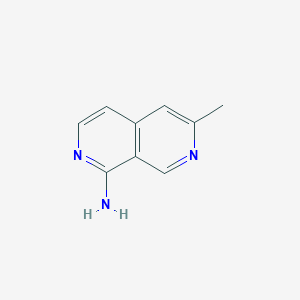
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)


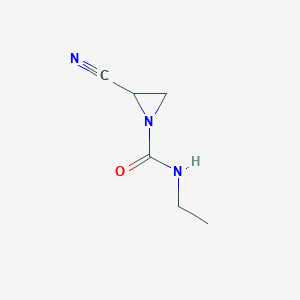

![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

